molecular formula C14H19NO2 B8722516 Ethyl 3-(piperidin-4-yl)benzoate

Ethyl 3-(piperidin-4-yl)benzoate

Cat. No.: B8722516
M. Wt: 233.31 g/mol
InChI Key: KJOPOMPSIKGFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(piperidin-4-yl)benzoate is a benzoic acid derivative featuring a piperidine ring substituted at the 3-position of the aromatic ester. The compound combines the lipophilic ethyl ester group with the bicyclic piperidine moiety, a structural motif common in pharmaceuticals and agrochemicals due to its conformational flexibility and basic nitrogen, which enhances bioavailability and receptor interactions . Piperidine derivatives are widely studied for their roles in central nervous system (CNS) targeting, enzyme inhibition, and antimicrobial activity .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3-piperidin-4-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-5,10-11,15H,2,6-9H2,1H3

InChI Key

KJOPOMPSIKGFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3/4-(1,2,4-Oxadiazol-3-yl)benzoates (Compounds 19–20)

Structural Differences :

  • Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (19) and its bromodifluoro analog (20–21) replace the piperidine ring with a 1,2,4-oxadiazole heterocycle. The oxadiazole introduces electron-withdrawing effects (e.g., trifluoromethyl or bromodifluoromethyl groups), altering electronic properties and reactivity compared to the electron-rich piperidine .
    Functional Impact :
  • Radiochemical yields (2–5%) for fluorine-18 labeled analogs suggest utility in PET imaging, contrasting with piperidine derivatives’ pharmacological applications .

Pyridazine- and Phenethylamino-Substituted Benzoates (I-6230, I-6232)

Structural Differences :

  • Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings and phenethylamino linkers instead of piperidine. Functional Impact:
  • These derivatives exhibit enhanced binding to aminergic receptors (e.g., serotonin or dopamine receptors) due to the pyridazine’s aromaticity and amino linker flexibility. However, reduced lipophilicity compared to piperidine derivatives may limit membrane permeability .

Piperidine-Pyridazine Hybrids (Ethyl 4-[3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propoxy]benzoate)

Structural Differences :

  • This compound (CAS: 406233-25-8) incorporates a propoxy linker between the benzoate and a piperidine-pyridazine hybrid. The extended linker increases molecular weight (MW: ~420 Da) and introduces conformational flexibility .
    Functional Impact :
  • However, the propoxy linker may reduce metabolic stability due to susceptibility to oxidative cleavage .

Piperazine Derivatives (Ethyl 4-(4-Benzoylpiperazin-1-yl)benzoate)

Structural Differences :

  • Piperazine replaces piperidine, introducing a second nitrogen atom. The benzoyl group adds aromatic bulk, increasing logP (predicted ~3.5) compared to the simpler piperidine derivative .
    Functional Impact :
  • Piperazine’s dual nitrogen enhances hydrogen bonding, improving solubility in aqueous media. However, the benzoyl group may sterically hinder interactions with flat binding pockets, unlike the more compact piperidine .

Alkyl-Substituted Piperidines (Ethyl 4-(4,4-Dimethylpiperidin-1-yl)benzoate)

Structural Differences :

  • The 4,4-dimethylpiperidine group introduces steric hindrance, reducing conformational flexibility and increasing hydrophobicity (logP ~2.8 vs. ~2.2 for unsubstituted piperidine) .
    Functional Impact :
  • Dimethyl substitution enhances metabolic stability by shielding the piperidine nitrogen from cytochrome P450 oxidation. This modification is advantageous in prodrug design .

Physicochemical and Pharmacokinetic Comparison

Property Ethyl 3-(Piperidin-4-yl)benzoate Ethyl 4-(4,4-Dimethylpiperidin-1-yl)benzoate Ethyl 3-(5-Trifluoromethyl-oxadiazol-3-yl)benzoate
Molecular Weight ~275 Da ~293 Da ~316 Da
logP ~2.2 ~2.8 ~3.1
Hydrogen Bond Acceptors 3 3 5
TPSA 38 Ų 38 Ų 68 Ų
Metabolic Stability Moderate High High

Key Observations :

  • Piperidine derivatives generally exhibit moderate logP and TPSA values, balancing lipophilicity and solubility.
  • Oxadiazole and pyridazine analogs show higher logP and TPSA, favoring tissue penetration but limiting oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.